Acetanilide, 2-(thiocarbamyl)-

Übersicht

Beschreibung

Acetanilide, 2-(thiocarbamyl)- is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetanilide, 2-(thiocarbamyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetanilide, 2-(thiocarbamyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

. It’s worth noting that the addition of a thiocarbamyl group could significantly alter the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

. This suggests that Acetanilide, 2-(thiocarbamyl)- may also be involved in similar oxidative pathways.

Pharmacokinetics

. This could potentially impact the bioavailability of Acetanilide, 2-(thiocarbamyl)-.

Result of Action

. This suggests that Acetanilide, 2-(thiocarbamyl)- may have similar effects, although the addition of a thiocarbamyl group could significantly alter these effects.

Biochemische Analyse

Biochemical Properties

Acetanilide, 2-(thiocarbamyl)- has been found to interact with several proteins in the body. For instance, it has been shown to directly react with the catalytic cysteines of several thiolase enzymes involved in mitochondrial and peroxisomal fatty acid oxidation . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

In terms of cellular effects, Acetanilide, 2-(thiocarbamyl)- has been observed to influence fatty acid oxidation. When fatty acid oxidation is inhibited due to the interaction of this compound with thiolase enzymes, the fatty acids are diverted into other lipid pathways. This results in heightened free fatty acids, triglycerides, cholesteryl esters, and other lipid species in the liver .

Molecular Mechanism

The molecular mechanism of Acetanilide, 2-(thiocarbamyl)- involves its direct reaction with protein targets in the liver. This reaction is facilitated by the compound’s ability to bind to the catalytic cysteines of thiolase enzymes, thereby inhibiting fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, mice were treated with Acetanilide, 2-(thiocarbamyl)- (85 mg/kg ip, 4 h), and it was observed that the compound directly reacts with more than 20 protein targets in the mouse liver . This suggests that the compound’s effects can change over time, potentially leading to long-term effects on cellular function.

Dosage Effects in Animal Models

The observed interactions with protein targets in the liver suggest that the compound’s effects could potentially vary with different dosages .

Metabolic Pathways

Acetanilide, 2-(thiocarbamyl)- is involved in the metabolic pathway of fatty acid oxidation. It interacts with thiolase enzymes, which play a crucial role in this pathway .

Transport and Distribution

Given its observed interactions with thiolase enzymes, it is likely that the compound may be transported to areas where these enzymes are present .

Subcellular Localization

Given its role in fatty acid oxidation, it is plausible that the compound may be localized in mitochondria and peroxisomes, where this metabolic process takes place .

Biologische Aktivität

Acetanilide, 2-(thiocarbamyl)-, also known as N-(2-thiocarbamoyl) acetanilide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, particularly its anticancer properties and mechanisms of action.

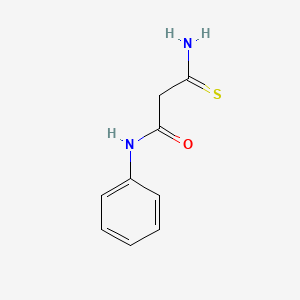

Chemical Structure and Properties

The chemical formula for Acetanilide, 2-(thiocarbamyl)- is with a molecular weight of approximately 194.25 g/mol. The presence of the thiocarbamyl group is significant in imparting biological activity, as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that Acetanilide, 2-(thiocarbamyl)- exhibits notable anticancer activity. Various studies have evaluated its effectiveness against different cancer cell lines, primarily focusing on its cytotoxic effects.

Anticancer Activity

-

Cell Line Studies :

- In vitro studies have demonstrated that compounds incorporating the acetanilide moiety, including 2-(thiocarbamyl)- derivatives, show significant cytotoxicity against several cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .

- The IC50 values for various derivatives have been reported, indicating their potency. For instance, one derivative showed an IC50 of 1.2 µM against HepG2 cells .

-

Mechanisms of Action :

- CDK Inhibition : Compounds with a similar scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to reduced proliferation of cancer cells .

- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to CDK1/CyclinB1 complexes, potentially leading to their anticancer effects .

Case Studies and Research Findings

Several studies provide insights into the synthesis and evaluation of acetanilide derivatives:

- Synthesis and Evaluation : A study synthesized new heterocyclic compounds containing the acetanilide moiety and evaluated their anticancer properties. The results indicated varying degrees of cytotoxicity across different derivatives .

- Structure-Activity Relationship (SAR) : Understanding the SAR helps in optimizing the biological activity of these compounds. Modifications to the acetanilide structure can enhance or diminish its anticancer properties .

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 2-(Thiocarbamyl)-Acetanilide | HepG2 | 1.2 | 80 |

| Compound 6 | MDA-MB-231 | 28.7 | 55 |

| Compound 9c | MDA-MB-231 | 33.08 | 52 |

| Compound 7 | HepG2 | 14.1 | 64 |

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the promising anticancer properties of compounds derived from acetanilide, including 2-(thiocarbamyl)- derivatives. Research indicates that these compounds can be synthesized into various heterocyclic scaffolds that exhibit significant anticancer activity.

Case Study: Synthesis of Heterocyclic Scaffolds

A study by Abdel-Latif et al. synthesized new heterocyclic scaffolds containing the acetanilide moiety. These compounds were evaluated for their in vitro anticancer activities against breast cancer cells. The results showed that several synthesized derivatives exhibited IC50 values comparable to the standard drug 5-fluorouracil, indicating strong potential as anticancer agents .

| Compound | IC50 (µg/ml) | Activity Level |

|---|---|---|

| 6a | 46.0±3.75 | Strong |

| 6b | 61.4±4.31 | Strong |

| 6c | 13.8±1.25 | Very Strong |

| 6d | 91.3±5.69 | Moderate |

The introduction of specific substituents significantly enhanced the anticancer activity of these compounds, showcasing the importance of structural modifications in drug design .

Antimicrobial Activity

Acetanilide, 2-(thiocarbamyl)- has also been studied for its antimicrobial properties. Research indicates that thiocarbamoyl derivatives exhibit notable antibacterial effects against various pathogenic bacteria.

Case Study: Antibacterial Activity Assessment

A recent investigation assessed the antibacterial activity of several thiophene-2-carboxamide derivatives synthesized from acetanilide precursors. The study found that compounds with specific functional groups showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, an amino thiophene-2-carboxamide derivative demonstrated excellent inhibition rates against these pathogens .

| Compound | Activity Against S. aureus (%) | Activity Against B. subtilis (%) |

|---|---|---|

| Amino Derivative 7b | 83.3 | 82.6 |

| Hydroxy Derivative 3b | 70.8 | 78.3 |

These findings suggest that structural variations significantly influence the antimicrobial efficacy of acetanilide-derived compounds .

Synthetic Utility in Organic Chemistry

Acetanilide, particularly in its thiocarbamyl form, serves as a valuable precursor in organic synthesis. It is utilized in the formation of various heterocyclic compounds, which are essential in medicinal chemistry.

Case Study: Synthesis of Heterocycles

Thiocarbamoyl derivatives have been reported as effective synthons for creating complex heterocycles used in pharmaceuticals. The synthetic pathways often involve reactions with various electrophiles to yield products with diverse biological activities .

For example, a study documented the synthesis of novel thiazolidinone derivatives from acetanilide intermediates, which were then evaluated for their biological activities, including anti-inflammatory and antimicrobial properties .

Eigenschaften

IUPAC Name |

3-amino-N-phenyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBQKNUNQJKLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208484 | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59749-96-1 | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059749961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.